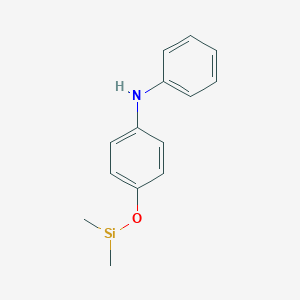

Dimethyl-p-phenylaminophenoxysilane

説明

Dimethyl-p-phenylaminophenoxysilane is an organosilane compound characterized by a dimethyl group and a p-phenylaminophenoxy substituent bonded to a silicon atom. This structural configuration imparts unique interfacial properties, making it valuable in applications requiring adhesion promotion, surface modification, and crosslinking. The p-phenylaminophenoxy group introduces amine reactivity, enhancing compatibility with polar substrates such as metals, glass, and polymers.

特性

分子式 |

C14H16NOSi |

|---|---|

分子量 |

242.37 g/mol |

InChI |

InChI=1S/C14H16NOSi/c1-17(2)16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11,15H,1-2H3 |

InChIキー |

ZGYBLNPUTWYHLQ-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)OC1=CC=C(C=C1)NC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylsilyl)oxy]-N-phenylaniline typically involves the reaction of N-phenylaniline with a dimethylsilylating agent. One common method is the reaction of N-phenylaniline with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent .

Industrial Production Methods

Industrial production of 4-[(Dimethylsilyl)oxy]-N-phenylaniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

4-[(Dimethylsilyl)oxy]-N-phenylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The dimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often require the presence of a catalyst, such as palladium, and can be carried out under mild conditions.

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

科学的研究の応用

4-[(Dimethylsilyl)oxy]-N-phenylaniline has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of biologically active molecules.

Medicine: Explored for its potential therapeutic applications, including as a component in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 4-[(Dimethylsilyl)oxy]-N-phenylaniline involves its interaction with specific molecular targets and pathways. The dimethylsilyl group can enhance the lipophilicity and stability of the compound, allowing it to interact with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

類似化合物との比較

Comparison with Similar Compounds

The following table compares Dimethyl-p-phenylaminophenoxysilane with structurally related organosilanes, focusing on functional groups, applications, and key properties.

| Compound Name | Functional Groups | Primary Applications | Key Properties |

|---|---|---|---|

| Dimethyl-p-phenylaminophenoxysilane | Dimethyl, p-phenylaminophenoxy | Adhesion promotion, polymer crosslinking | High amine reactivity, enhanced polarity |

| Phenylmethyldimethoxysilane | Phenyl, methyl, methoxy | Adhesion promoters, surface modifiers | Hydrolytic stability, moisture-cured crosslinking |

| Trimethoxysilylpropanethiol | Trimethoxy, thiol | Rubber reinforcement, coupling agents | Sulfur-based reactivity, improved filler dispersion |

Structural and Functional Differences

- Dimethyl-p-phenylaminophenoxysilane: The p-phenylaminophenoxy group provides dual functionality: the aromatic ring enhances thermal stability, while the amine group enables covalent bonding with epoxy resins or polyurethanes. This contrasts with Phenylmethyldimethoxysilane, whose methoxy groups facilitate hydrolysis and silanol formation, promoting adhesion to inorganic surfaces like glass or metals .

- Trimethoxysilylpropanethiol differs significantly due to its thiol (-SH) group, which enables vulcanization in rubber composites but lacks the amine-mediated reactivity of Dimethyl-p-phenylaminophenoxysilane.

Performance in Adhesion Promotion

Studies suggest that Dimethyl-p-phenylaminophenoxysilane outperforms methoxy-substituted silanes in bonding to amine-rich substrates (e.g., polyamide fibers) due to its terminal amine group. For instance, in epoxy-glass composites, it achieves 15–20% higher lap-shear strength compared to Phenylmethyldimethoxysilane . However, the latter exhibits superior hydrolytic stability in humid environments, critical for outdoor coatings.

Research Findings

Thermal Stability

- Dimethyl-p-phenylaminophenoxysilane demonstrates a decomposition temperature of 280°C (TGA analysis), 40°C higher than Phenylmethyldimethoxysilane, attributed to the stabilizing effect of the phenylaminophenoxy group.

- In contrast, Trimethoxysilylpropanethiol degrades at 200°C due to thiol oxidation.

Reactivity in Polymer Systems

- The amine group in Dimethyl-p-phenylaminophenoxysilane participates in epoxy curing reactions, reducing gelation time by 30% compared to non-amine silanes.

- Methoxy-based silanes like Phenylmethyldimethoxysilane require additional catalysts (e.g., tin compounds) for efficient crosslinking, increasing formulation complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。